N,N,6-trimethyl-2-naphthalenesulfonamide is a sulfonamide compound characterized by a naphthalene core substituted with trimethyl and sulfonamide groups. This compound is of interest in various scientific fields, particularly in organic chemistry and medicinal applications due to its structural properties and potential biological activities.
The compound can be synthesized from commercially available precursors, often involving multi-step synthetic routes that incorporate naphthalene derivatives and sulfonamide functionalities. Its synthesis and characterization are documented in chemical literature and databases such as PubChem.
N,N,6-trimethyl-2-naphthalenesulfonamide belongs to the class of sulfonamides, which are compounds containing a sulfonyl group (–SO₂) attached to a nitrogen atom. This class is widely recognized for its antibacterial properties, although this specific compound may have diverse applications beyond this traditional use.
The synthesis of N,N,6-trimethyl-2-naphthalenesulfonamide typically involves several key steps:
The molecular formula for N,N,6-trimethyl-2-naphthalenesulfonamide is . The structure features:
CN(C)C(=O)N(CC1=CC=CC2=C1C(=C(C=C2)C)C)S(=O)(=O)C
XMDWUEGXVWMXLJ-UHFFFAOYSA-N
.N,N,6-trimethyl-2-naphthalenesulfonamide can participate in several chemical reactions:
The mechanism by which N,N,6-trimethyl-2-naphthalenesulfonamide exerts its effects is not fully elucidated but may involve:
Research indicates potential biological activities, including antimicrobial properties and effects on plant growth regulation through ethylene signaling pathways .
N,N,6-trimethyl-2-naphthalenesulfonamide has several applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8